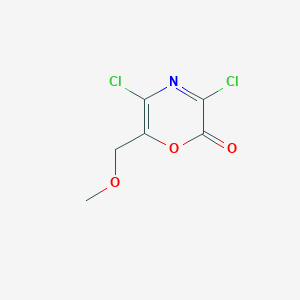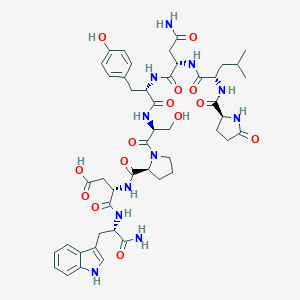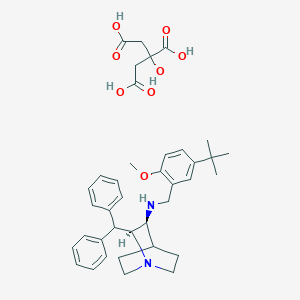
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one, also known as DCMO, is a heterocyclic compound that has been studied for its potential applications in scientific research. Its unique chemical structure makes it a promising candidate for use in various fields of study, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action for 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one is not yet fully understood, but it is believed to involve interactions with various cellular signaling pathways and receptors. It may also have an effect on the expression of certain genes, leading to alterations in cellular function and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one can have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter levels. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one for use in lab experiments is its unique chemical structure, which makes it a versatile compound for use in a variety of different assays and tests. However, its limited solubility in water and other solvents may make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one, including studies of its interactions with specific cellular targets and pathways, as well as investigations into its potential use as a therapeutic agent for various diseases. Additionally, further work may be done to optimize the synthesis and purification of 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one, as well as to develop new methods for its use in scientific research.
Métodos De Síntesis
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzaldehyde with methoxymethylamine, followed by cyclization with chloroacetic acid. The resulting compound is then further purified through recrystallization and other techniques to obtain a high-quality product.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have activity against certain types of cancer cells, as well as potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
131916-16-0 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one |
Fórmula molecular |
C6H5Cl2NO3 |
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(methoxymethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO3/c1-11-2-3-4(7)9-5(8)6(10)12-3/h2H2,1H3 |
Clave InChI |
AUNBBPQEQZTVFP-UHFFFAOYSA-N |
SMILES |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canónico |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(methoxymethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)



![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)





